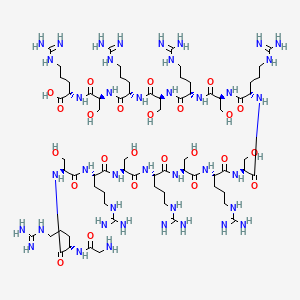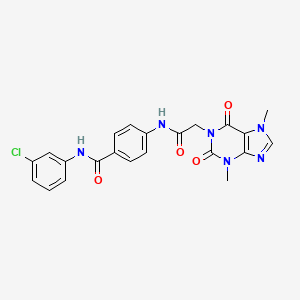
RS Repeat peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RS Repeat peptide is a synthetic peptide characterized by repeating sequences of arginine and serine residues. These peptides are known for their role in modulating phase separation of proteins, particularly those involved in alternative splicing and other cellular processes. The this compound mimics the RS domains found in serine/arginine-rich proteins, which are essential for various biological functions.
準備方法
Synthetic Routes and Reaction Conditions: The RS Repeat peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反応の分析
Types of Reactions: RS Repeat peptide primarily undergoes phosphorylation reactions due to the presence of serine residues. These reactions are catalyzed by specific kinases, such as the dual specificity protein kinase CLK1 and serine/arginine-rich protein-specific kinases (SRPK).
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of a kinase enzyme.
Reaction Conditions: The reaction is usually carried out in an aqueous buffer at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated this compound, which can then participate in various cellular processes.
科学的研究の応用
RS Repeat peptide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in kinase assays to study the activity of specific kinases.
Biology: this compound is employed to investigate the mechanisms of phase separation and alternative splicing in cells.
Medicine: It has potential therapeutic applications in diseases related to splicing defects and protein aggregation.
Industry: The peptide is used in the development of assays and diagnostic tools for kinase activity.
作用機序
The RS Repeat peptide exerts its effects by mimicking the RS domains of serine/arginine-rich proteins. These domains interact with RNA recognition motifs (RRMs) through a combination of electrostatic and cation-pi interactions. The peptide can modulate the phase separation of proteins like SRSF1, influencing their localization and function within the cell.
類似化合物との比較
ER Repeat peptide: Contains repeating sequences of glutamic acid and arginine.
SR Repeat peptide: Contains repeating sequences of serine and arginine, similar to RS Repeat peptide but with different sequence patterns.
Uniqueness: this compound is unique in its ability to modulate phase separation and alternative splicing through specific interactions with RNA recognition motifs. Its repeating arginine and serine residues provide a distinct pattern that is crucial for its biological functions.
特性
分子式 |
C71H136N40O24 |
|---|---|
分子量 |
1934.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C71H136N40O24/c72-25-48(119)97-33(9-1-17-89-64(73)74)49(120)105-41(26-112)56(127)98-34(10-2-18-90-65(75)76)50(121)106-42(27-113)57(128)99-35(11-3-19-91-66(77)78)51(122)107-43(28-114)58(129)100-36(12-4-20-92-67(79)80)52(123)108-44(29-115)59(130)101-37(13-5-21-93-68(81)82)53(124)109-45(30-116)60(131)102-38(14-6-22-94-69(83)84)54(125)110-46(31-117)61(132)103-39(15-7-23-95-70(85)86)55(126)111-47(32-118)62(133)104-40(63(134)135)16-8-24-96-71(87)88/h33-47,112-118H,1-32,72H2,(H,97,119)(H,98,127)(H,99,128)(H,100,129)(H,101,130)(H,102,131)(H,103,132)(H,104,133)(H,105,120)(H,106,121)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,126)(H,134,135)(H4,73,74,89)(H4,75,76,90)(H4,77,78,91)(H4,79,80,92)(H4,81,82,93)(H4,83,84,94)(H4,85,86,95)(H4,87,88,96)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChIキー |
QMXBMZMJMCQSKI-AVDXLQFISA-N |
異性体SMILES |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
正規SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)




![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
